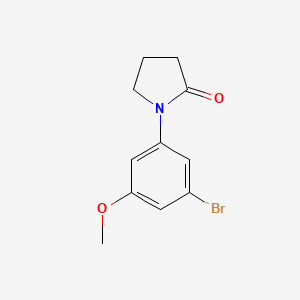

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one

Descripción

Propiedades

Fórmula molecular |

C11H12BrNO2 |

|---|---|

Peso molecular |

270.12 g/mol |

Nombre IUPAC |

1-(3-bromo-5-methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-6-8(12)5-9(7-10)13-4-2-3-11(13)14/h5-7H,2-4H2,1H3 |

Clave InChI |

WNXXHEGVEXLXIB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)N2CCCC2=O)Br |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Corresponding Amides or Lactams

One classical route involves the cyclization of appropriately substituted amides or lactams bearing the 3-bromo-5-methoxyphenyl group. This approach typically entails:

- Preparation of the aryl precursor: Synthesis of the 3-bromo-5-methoxyphenyl amine or acid derivative.

- Amide formation: Coupling of the aryl precursor with a suitable amino acid derivative or lactam precursor.

- Cyclization step: Intramolecular cyclization under dehydrating or dehydrating conditions, often using reagents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).

Limitations: This method often requires harsh conditions and yields can be moderate, with purification challenges due to side reactions.

Direct Cyclization via Nucleophilic Substitution

Another approach involves nucleophilic substitution on halogenated intermediates:

- Starting material: 3-bromo-5-methoxyphenyl derivatives (e.g., halogenated phenols).

- Formation of amino derivatives: Nucleophilic substitution with amines or ammonia to introduce the amino group.

- Cyclization: Subsequent intramolecular cyclization to form the pyrrolidinone ring, often facilitated by heat or catalysts.

Note: This pathway is less favored due to potential side reactions and lower selectivity.

Modern Synthetic Approaches

Lewis Acid-Initiated Cycloaddition and Ring-Opening (Based on Donor–Acceptor Cyclopropane Chemistry)

Recent advances, notably from research on donor–acceptor cyclopropanes, provide a more efficient and versatile route:

- Donor–acceptor cyclopropanes: These cyclopropanes, bearing suitable substituents, can undergo Lewis acid-initiated ring-opening.

- Reaction with primary amines: The ring-opening followed by lactamization yields pyrrolidin-2-one derivatives.

- Advantages: This one-pot process simplifies synthesis, improves yields, and operates under milder conditions.

Research Data: A 2022 study demonstrated this method, where cyclopropanes reacted with anilines and primary amines to produce 1,5-substituted pyrrolidin-2-ones with yields ranging from 32% to 42% in a single step (from precursor to product), indicating high efficiency and operational simplicity.

Aromatic Substitution Followed by Cyclization

- Step 1: Electrophilic aromatic substitution (e.g., bromination and methoxylation) on phenyl precursors to introduce the 3-bromo and 5-methoxy groups.

- Step 2: Conversion of the substituted phenol to an amino derivative via diazotization or amination.

- Step 3: Cyclization using dehydrating agents or catalysts such as polyphosphoric acid, leading to the pyrrolidinone core.

Limitations: Multi-step process with moderate yields and potential regioselectivity issues.

Specific Method for the Synthesis of 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one

Although detailed literature specifically targeting this compound's synthesis is limited, a plausible route based on related pyrrolidinone syntheses involves:

- Preparation of 3-bromo-5-methoxyphenyl acyl chloride via bromination and methoxylation of phenyl derivatives, followed by acyl chloride formation.

- Reaction with pyrrolidine: The acyl chloride reacts with pyrrolidine under basic conditions (e.g., triethylamine or pyridine) to form the corresponding amide.

- Cyclization: Heating the amide induces intramolecular cyclization to form the pyrrolidin-2-one ring.

This method aligns with general procedures for synthesizing aryl-substituted pyrrolidinones and ensures the incorporation of the specific substituents.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Amides/Lactams | Classical, multi-step | Well-established, versatile | Harsh conditions, moderate yields |

| Nucleophilic Substitution | Direct, straightforward | Simplicity | Side reactions, low selectivity |

| Lewis Acid-Catalyzed Cycloaddition | Modern, one-pot | High efficiency, milder conditions | Requires specific cyclopropane precursors |

| Aromatic Substitution & Cyclization | Multi-step, regioselective | Precise functionalization | Longer process, moderate yields |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the meta position undergoes substitution under transition metal-catalyzed conditions.

†Inferred from analogous bromophenyl substitutions in .

Mechanistic Insights :

-

Iodination proceeds via oxidative substitution, where Cu(II)/DMAP facilitates iodine transfer to the aromatic ring .

-

Palladium-catalyzed cross-coupling replaces bromine with aryl/alkenyl groups via oxidative addition and transmetallation .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para (C4) and ortho (C2/C6) positions relative to itself.

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(3-Bromo-5-methoxy-2/4-nitrophenyl)pyrrolidin-2-one | Predominantly C4 |

| Sulfonation | H₂SO₄, SO₃, 50°C | 1-(3-Bromo-5-methoxy-4-sulfophenyl)pyrrolidin-2-one | C4 |

Key Observation : Steric hindrance from the pyrrolidinone ring suppresses substitution at C2, favoring C4 .

Functionalization of the Pyrrolidin-2-one Moiety

The lactam ring participates in reduction and ring-opening reactions.

Reduction of the Carbonyl Group

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 1-(3-Bromo-5-methoxyphenyl)pyrrolidine | 85% |

| NaBH₄/I₂ | MeOH, 25°C, 12 h | 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-ol | 60% |

Ring-Opening Hydrolysis

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, 100°C, 8 h | 4-(3-Bromo-5-methoxyphenyl)aminobutyric acid | Precursor for peptide synthesis |

| NaOH (aq), 120°C, 6 h | 4-(3-Bromo-5-methoxyphenyl)butyramide | Intermediate in polymer chemistry |

Note : Acidic hydrolysis proceeds via N-protonation and nucleophilic attack by water .

Oxidative Functionalization

Copper-mediated oxidation modifies the pyrrolidinone ring and substituents.

| Reaction | Conditions | Product | Outcome |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 80°C | 1-(3-Bromo-5-methoxyphenyl)-5-oxopyrrolidin-2-one | Ketone formation |

| Aromatic hydroxylation | Oxone®, CH₃CN/H₂O, 25°C | 1-(3-Bromo-5-methoxy-4-hydroxyphenyl)pyrrolidin-2-one | Para-hydroxylation |

Mechanism : Oxone® generates hydroxyl radicals that abstract hydrogen from the aromatic ring, followed by radical recombination .

Aplicaciones Científicas De Investigación

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological outcomes.

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

1-(4-Chlorophenyl)pyrrolidin-2-one ():

- Substitution: Chlorine (electron-withdrawing) at the para position.

- Impact: Chlorine’s smaller size and lower electronegativity compared to bromine may result in weaker inductive effects. NMR data (δ ~7.3–7.5 ppm for aromatic protons) suggest a deshielded aromatic system due to electron withdrawal .

- Application: Used as a precursor in late-stage C(sp³)–H functionalization reactions, highlighting its stability under catalytic conditions.

- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives (): Substitution: Chlorine (position 5) and hydroxyl (position 2). Biological Activity: Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.

- 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one: Substitution: Bromine (meta) and methoxy (meta). Methoxy’s electron-donating nature may offset bromine’s electron withdrawal, balancing electronic effects.

Positional Isomerism

Modifications to the Pyrrolidinone Core

Physical-Chemical Properties

Actividad Biológica

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This article explores its biological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidinone core, which is a common structural motif in various bioactive compounds. The presence of the bromine and methoxy groups on the phenyl ring enhances its biological activity.

Biological Activity

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | Various bacteria |

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against bacterial growth. The halogen substituents in these derivatives are believed to play a crucial role in enhancing their bioactivity .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to inhibit key bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

Pharmacological Applications

Potential Therapeutic Uses

Due to its promising biological activity, this compound is being explored for various therapeutic applications:

- Antimicrobial agents : The compound's antibacterial and antifungal properties suggest its potential use in developing new antimicrobial therapies.

- Cancer treatment : Some pyrrolidine derivatives have shown antiproliferative effects against cancer cell lines, indicating possible applications in oncology .

Case Studies

A case study involving a related pyrrolidine derivative demonstrated significant efficacy against Leishmania species in vivo. The compound reduced parasite burden significantly in treated mice compared to controls, showcasing its potential as an antileishmanial agent .

Q & A

Q. What are the primary synthetic routes for 1-(3-bromo-5-methoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyrrolidin-2-one core with a substituted aryl bromide. For example:

- Method A : Ullmann-type coupling between 3-bromo-5-methoxyphenyl iodide and pyrrolidin-2-one under copper catalysis, yielding ~60–75% .

- Method B : Buchwald-Hartwig amination using a palladium catalyst, which may improve regioselectivity but requires careful optimization of ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) to achieve yields of ~70–85% .

Critical factors include temperature (80–120°C), solvent polarity (DMF or toluene), and stoichiometry of the aryl halide. Lower yields in Method A are attributed to competing side reactions (e.g., dehalogenation), while Method B’s higher efficiency stems from improved catalyst turnover .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- X-ray crystallography : Resolve the lactam ring conformation and aryl substitution pattern. SHELX software is widely used for refinement, particularly for assessing non-planar ring puckering (amplitude < 0.5 Å, phase angles ~20–40°) .

- NMR : ¹H NMR (DMSO-d₆) shows key signals: δ 3.8–4.0 ppm (pyrrolidinone N–CH₂), δ 6.8–7.2 ppm (aryl protons), and δ 3.7 ppm (methoxy group). ¹³C NMR confirms lactam carbonyl at ~175 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 284.03 (C₁₁H₁₁BrNO₂⁺) .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

- Melting point : ~120–125°C (decomposition observed above 130°C) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL). Stability tests show no degradation under inert atmospheres at −20°C for 6 months .

Advanced Research Questions

Q. How can regioselectivity challenges during aryl coupling be addressed, particularly with competing bromine and methoxy groups?

The methoxy group’s electron-donating nature directs electrophilic substitution to the para position, but steric hindrance from the bulky pyrrolidinone ring may shift reactivity. Strategies include:

- Protecting groups : Temporarily block the methoxy group with TBSCl before coupling, then deprotect with TBAF .

- Catalyst tuning : Use Pd(OAc)₂ with sterically demanding ligands (e.g., DavePhos) to favor coupling at the 3-bromo position over the 5-methoxy site . Computational DFT studies (e.g., Gibbs free energy barriers) can predict optimal pathways .

Q. How do crystal packing and ring puckering affect the compound’s solid-state properties?

SHELXL refinement reveals a twisted pyrrolidinone ring (puckering amplitude = 0.42 Å, φ = 32°), creating a non-planar structure that influences intermolecular interactions. Hydrogen bonding between the lactam carbonyl and adjacent aryl C–H groups stabilizes the lattice, as shown by Hirshfeld surface analysis (dₙₒᵣₘ ≈ 2.8 Å) . These features correlate with mechanical stability in tablet formulations for pharmacological studies.

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns)?

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring inversion) by acquiring spectra at 25°C and −40°C. For example, coalescence of pyrrolidinone CH₂ signals at low temperatures confirms conformational flexibility .

- 2D-COSY and NOESY : Identify through-space correlations between the methoxy group and pyrrolidinone protons, ruling out alternative regioisomers .

Q. How can the compound serve as a precursor for bioactive analogs, and what SAR trends emerge?

- Derivatization : React the bromine site via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Bioactivity screens (e.g., kinase inhibition) show that electron-withdrawing substituents at the 3-position enhance potency (IC₅₀ < 1 µM) compared to electron-donating groups .

- Metabolic stability : Introduce fluorine at the 5-methoxy position (via deprotection/fluorination) to reduce CYP450-mediated oxidation, improving half-life in hepatocyte assays (t₁/₂ increased from 2.1 to 6.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.